Imidazo[1,2-a]pyridin-2-ylacetonitrile
Overview
Description
Imidazo[1,2-a]pyridin-2-ylacetonitrile is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is recognized for its significant role in medicinal chemistry and material science due to its unique structural and chemical properties .
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the use of multicomponent reactions where various reactants are combined in a single reaction vessel to form the desired product.
Condensation Reactions: Another approach is through condensation reactions, where the imidazole and pyridine rings are formed simultaneously.
Oxidative Coupling: This method involves the coupling of different precursors in the presence of an oxidizing agent to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods:
Transition Metal Catalysis: Industrial production often employs transition metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.
Microwave-Assisted Synthesis: This modern technique uses microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.
Reduction: This compound can also be reduced under specific conditions to form various derivatives.
Substitution: It is prone to substitution reactions, where different substituents can be introduced into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metals such as palladium and copper are often used as catalysts in these reactions.
Major Products:
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylacetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of functional groups.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities and applications.
Imidazo[4,5-b]pyridine: Known for its distinct pharmacological properties.
Uniqueness:
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHNWWRSSGXHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344016 | |
Record name | Imidazo[1,2-a]pyridin-2-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-77-0 | |
Record name | Imidazo[1,2-a]pyridin-2-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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